

# Comprehensive Spectroscopic Characterization of Dichlorprop: An Analytical Guide

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## Compound of Interest

Compound Name: 2-(3,4-Dichlorophenoxy)propionic acid

CAS No.: 3307-41-3

Cat. No.: B1360115

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## Executive Summary & Structural Foundation

Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) is a selective systemic herbicide of the chlorophenoxy class. For the analytical chemist, Dichlorprop presents a unique set of spectroscopic challenges and identifiers derived from its halogenated aromatic core and its chiral center.

This guide moves beyond basic spectral listing to provide a mechanistic interpretation of the data. We will dissect the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), establishing a self-validating identification protocol.

## The Structural Target

- IUPAC Name: (RS)-2-(2,4-dichlorophenoxy)propionic acid
- Molecular Formula:  $C_{11}H_{10}Cl_2O_3$
- Molecular Weight: 235.06 g/mol (Average), 234.0 (Monoisotopic)

- Chirality: Contains one stereocenter at the

-carbon of the propionic acid moiety. While often sold as a racemate, the (R)-enantiomer (Dichlorprop-P) is the biologically active form.

## Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most definitive confirmation of Dichlorprop due to the unique isotopic signature of the two chlorine atoms.

### The Chlorine Isotope Pattern (The "9:6:1" Rule)

In any low-resolution MS (GC-MS or LC-MS), the molecular ion cluster is the primary validation check. Chlorine exists naturally as

(75.8%) and

(24.2%). For a molecule with two chlorine atoms (

), the statistical distribution of isotopes results in a characteristic triad of peaks:

- M (m/z 234):

Relative Intensity 100%

- M+2 (m/z 236):

Relative Intensity ~65%

- M+4 (m/z 238):

Relative Intensity ~10%

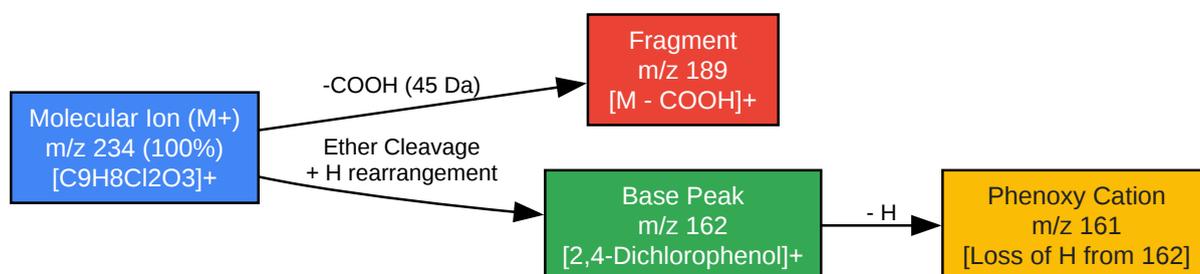
Critical Check: If your mass spectrum does not show this 100:65:10 ratio at the molecular ion, the sample is not Dichlorprop.

### Fragmentation Pathways (EI-MS at 70 eV)

In Electron Ionization (GC-MS), Dichlorprop undergoes predictable fragmentation. The ether linkage and the carboxylic acid are the weak points.

- Molecular Ion ( ): Visible at m/z 234.
- Loss of Carboxyl (-COOH): Cleavage of the acid group leads to the fragment at m/z 189 (M - 45).
- Ether Cleavage (Base Peak): The bond between the aliphatic chain and the phenoxy oxygen breaks, often accompanied by Hydrogen transfer, generating the 2,4-dichlorophenol radical cation at m/z 162. This is typically the base peak (100% intensity).

## Fragmentation Logic Diagram



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Figure 1: Primary fragmentation pathway for Dichlorprop under Electron Ionization (EI).

## Nuclear Magnetic Resonance (NMR): Structural Connectivity

NMR confirms the regiochemistry of the chlorine substitution and the integrity of the propionic side chain.

### H NMR (Proton) Data

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm) or Residual

(7.26 ppm)

Proton Environment	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Assignment
Methyl ( )	1.68	Doublet (d)	3H	6.8 Hz	Terminal methyl of propionic chain.
Methine ( )	4.78	Quartet (q)	1H	6.8 Hz	Chiral -proton next to ether oxygen.
Aromatic H-6	6.85	Doublet (d)	1H	8.8 Hz	Ortho to ether oxygen; shielded relative to others.
Aromatic H-5	7.18	Doublet of Doublets (dd)	1H	8.8, 2.5 Hz	Meta to ether, ortho to Cl(4).
Aromatic H-3	7.39	Doublet (d)	1H	2.5 Hz	Isolated between two Cl atoms (deshielded).
Carboxylic ( )	~10.5 - 11.0	Broad Singlet	1H	-	Acidic proton (exchangeable with ).

Technical Insight: The coupling pattern in the aromatic region is an ABX system (or AMX depending on field strength).

- H-6 is a doublet due to ortho coupling with H-5.

- H-3 is a doublet (appearing as a singlet at low res) due to meta coupling with H-5.
- H-5 shows both couplings (dd).

## C NMR (Carbon) Data

Solvent:

Carbon Type	Shift (ppm)	Assignment
Aliphatic	18.5	Methyl ( )
Aliphatic	72.8	Methine ( ) - Deshielded by Oxygen
Aromatic	114.8	C-6 (Ortho to O)
Aromatic	124.5	C-2 (C-Cl)
Aromatic	127.6	C-5
Aromatic	130.2	C-3
Aromatic	129.0	C-4 (C-Cl)
Aromatic	152.5	C-1 (Ipso C-O)
Carbonyl	176.5	Carboxylic Acid ( )

## Infrared Spectroscopy (FT-IR): Functional Group Validation

IR is best used for quick identification of the functional groups (Acid, Ether, Aromatic ring).

Sampling Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ( )	Intensity	Vibration Mode	Diagnostic Value
2800 - 3200	Broad, Medium	O-H Stretch (Carboxylic)	Broad "hump" characteristic of dimers in acids.
1700 - 1725	Strong, Sharp	C=O Stretch	Confirms the carboxylic acid carbonyl.
1475, 1580	Medium	C=C Aromatic Stretch	Skeletal vibrations of the benzene ring.
1240 - 1250	Strong	C-O-C Stretch (Asym)	The aryl-alkyl ether linkage.
800 - 870	Strong	C-Cl Stretch	Characteristic of chlorinated aromatics.

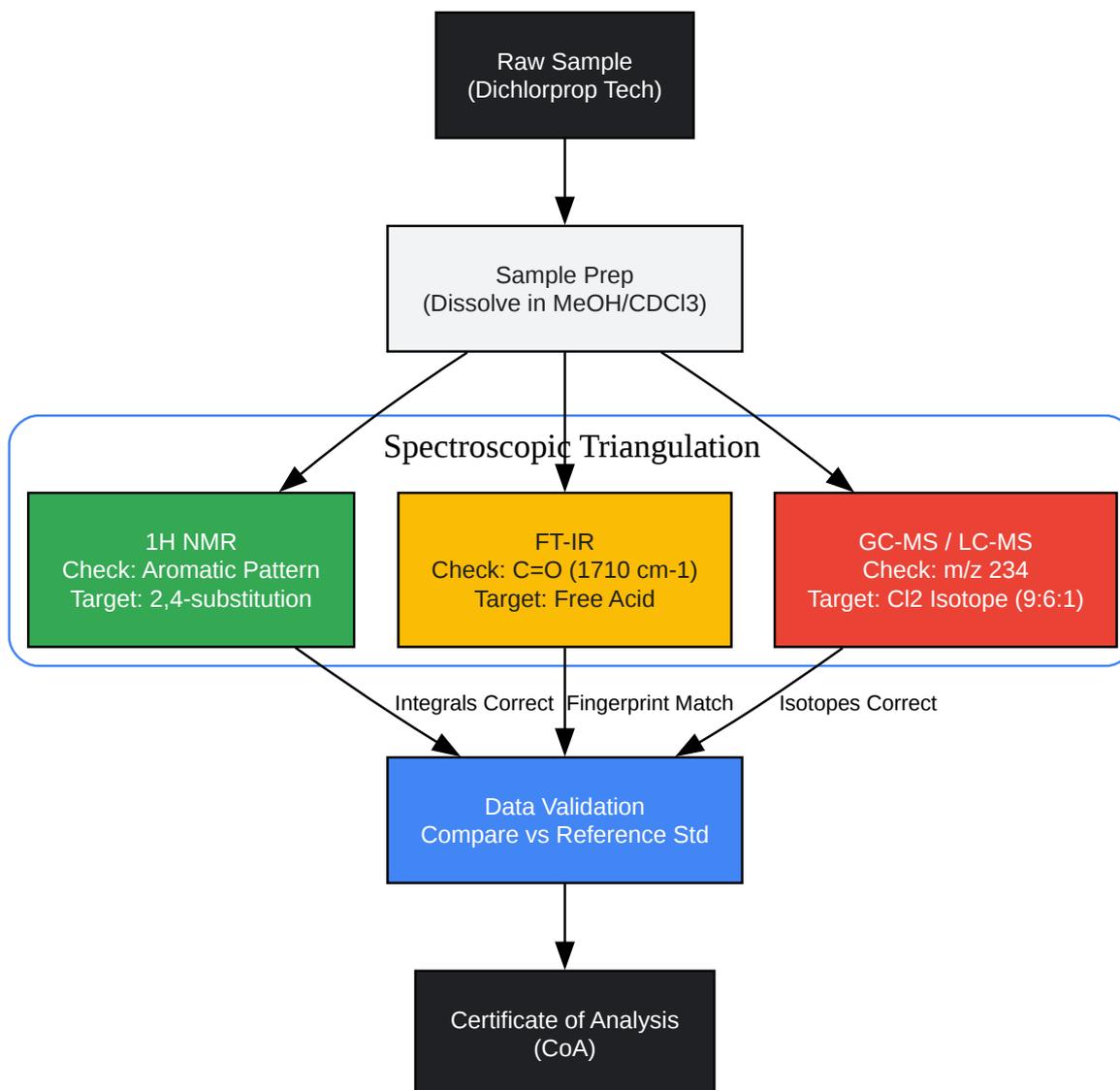
## Analytical Workflow & Validation Protocol

To ensure data integrity (Trustworthiness), the following workflow integrates these spectroscopic methods into a validated release protocol.

### The "Triangulation" Method

Do not rely on one technique. Use the MS for molecular weight/isotope confirmation, NMR for isomeric purity (2,4 vs 2,6 isomer check), and HPLC for enantiomeric excess (if active isomer is required).

### Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow for the spectroscopic validation of Dichlorprop.

## Method Validation Parameters (LC-MS/MS Focus)

For quantitative analysis (e.g., residue monitoring), LC-MS/MS (ESI Negative mode) is the industry standard.

- Ionization: ESI Negative Mode (

).

- Precursor Ion: m/z 233 (for

).

- Product Ions (MRM):
  - Quantifier: 161 (Dichlorophenoxide ion).
  - Qualifier: 125 (Further loss of HCl).

- Linearity:

over 0.01 - 1.0 ppm range.

## References

- NIST Mass Spectrometry Data Center. (2023). Dichlorprop Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology. [[Link](#)]
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## Sources

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of Dichlorprop: An Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360115#spectroscopic-data-nmr-ir-mass-spec-of-dichlorprop>]

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